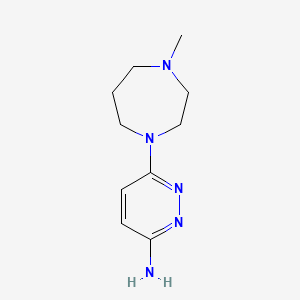

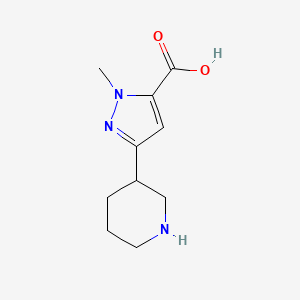

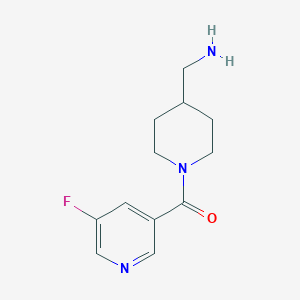

![molecular formula C7H12N4O B1475554 2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol CAS No. 1595565-93-7](/img/structure/B1475554.png)

2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol

Descripción general

Descripción

“2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-[(6-amino-3-pyridinyl)(methyl)amino]ethanol . It has a molecular weight of 167.21 . The compound is stored at a temperature of 4 degrees and has a purity of 95%. It is in the form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O/c1-11(4-5-12)7-2-3-8(9)10-6-7/h2-3,6,12H,4-5H2,1H3,(H2,9,10) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of “2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol” is oil . It has a molecular weight of 167.21 . The compound is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación

1. Molecular Recognition

The pyridazine heterocycle, which is a core component of 2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol, plays a significant role in molecular recognition. Its unique physicochemical properties, such as weak basicity and high dipole moment, enable π-π stacking interactions and robust dual hydrogen-bonding capacity. These features are crucial in drug-target interactions, making it an attractive heterocycle for drug design .

2. Drug Discovery and Development

In drug discovery, the inherent polarity and low cytochrome P450 inhibitory effects of the pyridazine ring contribute to its value. Additionally, it has the potential to reduce interactions with the cardiac hERG potassium channel, which is important for the safety profile of pharmacological agents .

3. Antidepressant Applications

The pyridazine ring has been utilized in the development of antidepressants. For instance, minaprine, which contains a pyridazine ring, was initially approved as an atypical antidepressant, although it was later withdrawn due to side effects .

4. Anticancer Activity

Compounds containing the pyridazine ring have shown promise in anticancer research. The ring’s ability to interact with various biological targets makes it a valuable scaffold in the synthesis of compounds with potential anticancer properties .

5. Anti-Inflammatory Agents

Pyridazine derivatives have been identified to possess significant anti-inflammatory activity. This is exemplified by compounds that have been synthesized from intramolecular cyclization of pyridazinone derivatives, which demonstrated noteworthy anti-inflammatory effects .

6. Platelet Aggregation Inhibition

The capacity of 6-aryl-3(2H)-pyridazinone derivatives, which can be derived from the core structure of interest, to inhibit calcium ion influx is crucial for the activation of platelet aggregation. This mechanism is important for the development of antiplatelet agents .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes represent specific hazards related to the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

2-[(6-aminopyridazin-3-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDRJBLNTUKPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)

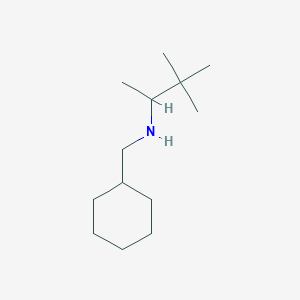

amine](/img/structure/B1475484.png)

![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)